molecular formula C15H12N2O6 B2382443 N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide CAS No. 338418-33-0

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide

Cat. No.: B2382443
CAS No.: 338418-33-0
M. Wt: 316.269
InChI Key: GDHHNKUNAYRGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide is a pyran-2-one derivative characterized by a substituted 2H-pyran-2-one core. The molecule features a 5-acetyl group, a 6-methyl substituent, and a 4-nitrobenzenecarboxamide moiety at the 3-position of the pyran ring. This compound is structurally related to intermediates used in synthesizing pyrazole derivatives, as demonstrated in studies where analogous benzamide-substituted pyran-2-ones react with hydrazines to form bioactive pyrazoles .

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-oxopyran-3-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-8(18)12-7-13(15(20)23-9(12)2)16-14(19)10-3-5-11(6-4-10)17(21)22/h3-7H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHHNKUNAYRGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide typically involves multiple steps. The process begins with the preparation of the pyran ring, followed by the introduction of the acetyl and methyl groups. The final step involves the attachment of the nitrobenzenecarboxamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyran compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide, exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells, demonstrating potential as a therapeutic agent in oncology. The structure-activity relationship (SAR) studies suggest that modifications to the pyran ring can enhance its efficacy against various cancer cell lines, including breast cancer cells (T47D) with an EC50 value as low as 0.08 µM .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against T47D cells
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatory EffectsReduces pro-inflammatory cytokines in cell cultures

Case Study 1: Anticancer Efficacy

A study published in Cancer Research examined the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new cancer therapies.

Case Study 2: Antimicrobial Activity

In a clinical study assessing novel antimicrobial agents, N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-y)-4-nitrobenzenecarboxamide demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted its potential for use in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and inferred properties of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide and related compounds:

Compound Name / ID Core Structure Key Substituents Reactivity/Bioactivity Insights
This compound (Target Compound) 2H-Pyran-2-one 5-acetyl, 6-methyl, 4-nitrobenzenecarboxamide High reactivity with hydrazines due to nitro group; potential precursor for nitro-substituted pyrazoles .
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-benzamide (Analog from ) 2H-Pyran-2-one 5-acetyl, 6-methyl, benzamide (no nitro group) Forms pyrazoles with α,β-didehydro-α-amino acid moieties; reduced electrophilicity vs. nitro analog .
JNJ-54717793 () Azabicycloheptane (3-fluoro-2-pyrimidinyl)phenylcarbonyl, trifluoromethylpyrazine Amide linkage similar to target compound; fluorine and trifluoromethyl groups may enhance metabolic stability vs. nitro group’s reactivity .
NAT-1 and NAT-2 () Thiazolidinone 4-methoxyphenyl (NAT-1); 3,5-di-tert-butyl-4-hydroxyphenyl (NAT-2) Thiazolidinone core vs. pyran-2-one; amide group shared but different ring systems likely target distinct biological pathways .
MOP () Benzamide Trifluoromethylsulfanyl, cyano, trifluoromethoxyphenyl Strong electron-withdrawing groups (CF3, SCF3) similar to nitro; higher lipophilicity may improve membrane permeability .

Electronic and Steric Effects

  • Nitro vs.
  • Fluorine and Trifluoromethyl Groups () : While JNJ-54717793 and MOP use fluorine/CF3 groups for electronic modulation, the nitro group in the target compound offers a stronger inductive effect but may confer higher polarity and lower bioavailability.

Biological Activity

N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H12N2O6
  • Molecular Weight : 304.27 g/mol
  • CAS Number : 1475731

The compound features a pyran ring, which is known for its role in various biological activities, and a nitrobenzene moiety that may contribute to its pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds containing the pyran ring exhibit antimicrobial activity. A study demonstrated that derivatives of pyran have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. In one study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammatory markers in cell models, potentially by inhibiting the NF-kB signaling pathway, which is pivotal in mediating inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialEffective against E. coli and S. aureusDisruption of cell wall synthesis
AnticancerInduces apoptosis in cancer cellsActivation of caspase pathways
Anti-inflammatoryReduces inflammatory markersInhibition of NF-kB signaling

Case Studies

  • Antimicrobial Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of the compound against clinical isolates. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for development as an antibacterial agent.
  • Cancer Cell Line Testing : In vitro assays using breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)-4-nitrobenzenecarboxamide?

Answer:
Synthetic optimization should focus on:

  • Stepwise coupling : Start with the pyran-2-one core and introduce the acetyl and methyl groups via Friedel-Crafts acylation or alkylation. The nitrobenzene carboxamide moiety can be attached using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF .
  • Ultrasound-assisted synthesis : Evidence from analogous heterocycles suggests that ultrasonic treatment improves reaction efficiency and purity (e.g., 95% purity achieved without recrystallization in similar systems) .
  • Monitoring intermediates : Use TLC or HPLC to track intermediate formation (e.g., pyran-2-one derivatives), ensuring regioselectivity at the 3-position for nitrobenzene attachment.

Basic: How can researchers characterize the structural integrity of this compound?

Answer:
Key characterization methods include:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to confirm substitution patterns. For example, the acetyl group (δ ~2.5 ppm for CH3_3) and nitrobenzene protons (δ ~8.0–8.5 ppm) should align with computed spectra .
  • Mass spectrometry (EI or ESI) : Verify molecular weight (expected ~375–400 g/mol) and fragmentation patterns, such as cleavage of the carboxamide bond .
  • X-ray crystallography : If single crystals are obtainable, compare bond lengths and angles with similar pyranone-carboxamide structures (e.g., pyridin-3-yl analogs in ).

Basic: What experimental approaches assess solubility and stability for in vitro assays?

Answer:

  • Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits, as demonstrated for structurally related pyran-2-one derivatives .
  • Stability profiling : Incubate the compound in assay buffers (37°C, 24 hrs) and monitor degradation via HPLC. For nitro groups, check for reduction to amines under biological conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Answer:

  • Core modifications : Synthesize analogs with variations in the pyranone ring (e.g., replacing acetyl with propionyl) or nitrobenzene (e.g., substituting nitro with cyano). Compare bioactivity using standardized assays (e.g., antimicrobial MIC tests) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding groups (e.g., carboxamide oxygen) and hydrophobic regions (methyl and acetyl groups) .
  • Data normalization : Control for batch-to-batch variability in biological assays by including reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or GOLD to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). The nitro group may act as a hydrogen-bond acceptor, while the pyranone ring could occupy hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes. Monitor RMSD values for the carboxamide moiety, which may flex during binding .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}). Cross-validate using orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .
  • Metabolic interference : Test if the nitro group undergoes enzymatic reduction in certain cell types, leading to false positives/negatives. Use LC-MS to identify metabolites .

Advanced: What crystallography challenges arise for this compound, and how are they addressed?

Answer:

  • Crystal growth : Slow evaporation from ethanol/acetone mixtures may yield suitable crystals. For nitro-containing analogs, avoid polar solvents that disrupt π-π stacking .
  • Disorder modeling : The acetyl and methyl groups may exhibit rotational disorder. Use restraints in refinement software (e.g., SHELXL) to improve model accuracy .

Advanced: How to design stability-indicating methods for long-term storage?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor degradation products via UPLC-MS .
  • Lyophilization : If aqueous solubility is poor, lyophilize with cryoprotectants (e.g., trehalose) and assess reconstitution efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.